Cas no 789490-65-9 ((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)

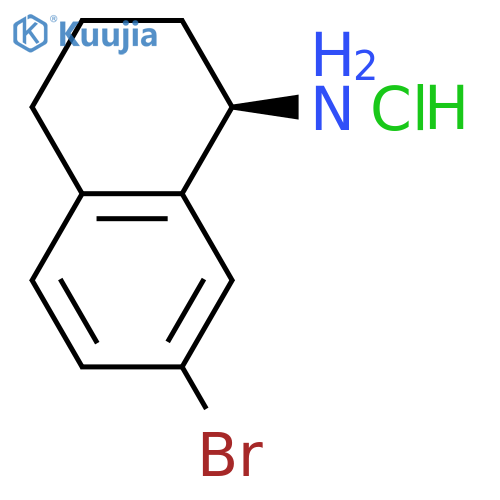

789490-65-9 structure

商品名:(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride

CAS番号:789490-65-9

MF:C10H13BrClN

メガワット:262.573920965195

MDL:MFCD22392667

CID:4188253

PubChem ID:124222700

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride, (1R)-

- (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

- (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- (R)-7-Bromo-1,2,3,4-tetrahydro-phthalen-1-ylamine hydrochloride

- (R)-7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL

- (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylaminehydrochloride

- 789490-65-9

- (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- AKOS037647007

- Y11204

- MFCD22392667

- (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- EN300-24123349

- CS-0130118

- AS-71928

- 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride, (1R)- (9CI)

- ((R)-7-Bromo-1,2,3,4-tetrahydro-1-naphthyl)amine hydrochloride

- DS-017793

- (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride

-

- MDL: MFCD22392667

- インチ: 1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1

- InChIKey: GOFDJFJHJKVZRC-HNCPQSOCSA-N

- ほほえんだ: N[C@@H]1CCCC2C=CC(=CC1=2)Br.Cl

計算された属性

- せいみつぶんしりょう: 260.99199g/mol

- どういたいしつりょう: 260.99199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK183-200mg |

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride |

789490-65-9 | 95+% | 200mg |

1596.0CNY | 2021-07-15 | |

| AstaTech | Y11204-1/G |

(R)-7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL |

789490-65-9 | 95% | 1g |

$627 | 2023-09-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1517S-500mg |

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |

789490-65-9 | 97% | 500mg |

¥4284.53 | 2025-01-21 | |

| TRC | B816195-10mg |

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride |

789490-65-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1009175-100mg |

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |

789490-65-9 | 95% | 100mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1009175-250mg |

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |

789490-65-9 | 95% | 250mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1009175-5g |

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |

789490-65-9 | 95% | 5g |

$3940 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B30905-100mg |

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |

789490-65-9 | 95% | 100mg |

¥570.0 | 2023-09-09 | |

| Enamine | EN300-24123349-0.5g |

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

789490-65-9 | 95% | 0.5g |

$405.0 | 2024-06-19 | |

| Enamine | EN300-24123349-5.0g |

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

789490-65-9 | 95% | 5.0g |

$1102.0 | 2024-06-19 |

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

789490-65-9 ((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:789490-65-9)(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride

清らかである:99%

はかる:1g

価格 ($):352.0